![molecular formula C17H17N3O6 B5087728 N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide, also known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research. DMOG is a hypoxia-mimicking agent that has been shown to have a wide range of applications in various research fields, including cancer biology, neuroscience, and immunology.
Mécanisme D'action
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide inhibits prolyl hydroxylases by binding to the active site of the enzyme and chelating the iron atom required for catalysis. This results in the stabilization of HIF proteins, which accumulate in the nucleus and activate the expression of HIF target genes. The activation of HIF signaling by this compound has been shown to induce a wide range of cellular responses, including angiogenesis, erythropoiesis, glucose metabolism, and autophagy.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. These effects include the induction of angiogenesis, the promotion of cell survival, the inhibition of apoptosis, and the modulation of immune responses. This compound has also been shown to regulate glucose metabolism by increasing the expression of glucose transporters and glycolytic enzymes. Furthermore, this compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has several advantages as a hypoxia-mimicking agent for lab experiments. It is a stable and easy-to-use compound that can be dissolved in various solvents and used at different concentrations. This compound can also be used to induce hypoxia-like conditions in various cell types and animal models, which allows for the study of cellular responses to hypoxia in a controlled environment. However, this compound also has some limitations, such as its non-specific inhibition of prolyl hydroxylases, which can result in the activation of non-HIF signaling pathways. This compound can also have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Orientations Futures
For N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide research include the identification of specific HIF target genes and the development of more selective prolyl hydroxylase inhibitors. Furthermore, the use of this compound in combination with other compounds or therapies may enhance its therapeutic efficacy and reduce its limitations. Overall, this compound is a promising compound that has the potential to advance our understanding of cellular responses to hypoxia and to improve the treatment of various diseases.
Méthodes De Synthèse
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoyl chloride with N-(2-aminoethyl)-2,5-dimethoxyaniline in the presence of triethylamine. The reaction results in the formation of this compound as a yellow solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has been widely used in scientific research as a hypoxia-mimicking agent. Hypoxia is a condition of low oxygen levels in the body, which can occur in various physiological and pathological conditions, such as cancer, ischemia, and inflammation. This compound mimics hypoxia by inhibiting the activity of prolyl hydroxylases, which are enzymes that require oxygen to hydroxylate proline residues in hypoxia-inducible factor (HIF) proteins. HIFs are transcription factors that play a critical role in cellular adaptation to hypoxia by regulating the expression of genes involved in angiogenesis, metabolism, and cell survival.
Propriétés
IUPAC Name |
N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-25-13-7-8-15(26-2)14(9-13)19-16(21)10-18-17(22)11-3-5-12(6-4-11)20(23)24/h3-9H,10H2,1-2H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDDGLTYPJTZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
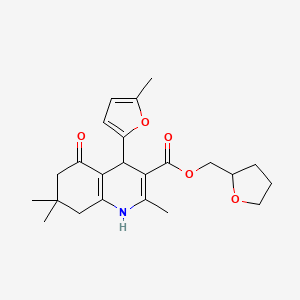
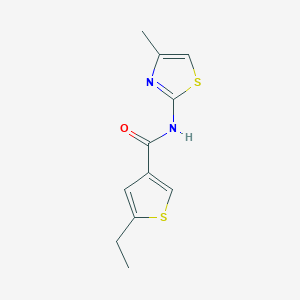
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
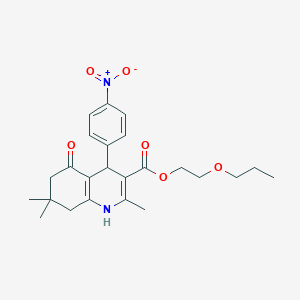
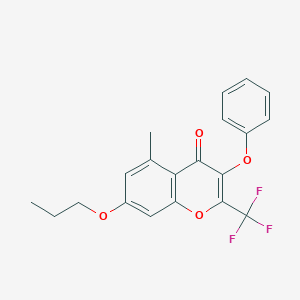
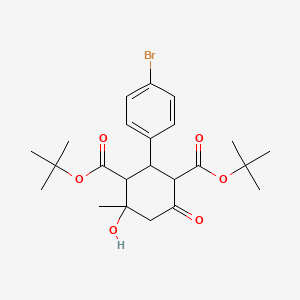

![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5087719.png)
![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
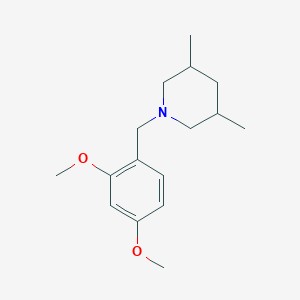
![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
